1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one is a synthetic organic compound classified under the category of oxadiazole derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one includes a propanone moiety and an oxadiazole ring, which contribute to its chemical properties and biological activities. The compound has garnered interest for its potential therapeutic applications, particularly in the field of drug discovery.
The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one can be achieved through various synthetic routes. A common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives, often using dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate cyclization into the oxadiazole structure.
The molecular structure of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one can be described as follows:
The structural data can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the connectivity and arrangement of atoms within the molecule.
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one can participate in various chemical reactions due to its functional groups.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes.
The mechanism of action for 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one is not fully elucidated but is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors.
The scientific uses of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one are diverse:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century due to limited recognition of its biological potential [2]. The scaffold gained significant attention in medicinal chemistry following the 1960s introduction of Oxolamine as the first commercial drug containing this core, approved as a cough suppressant [2]. This breakthrough catalyzed systematic investigations into the pharmacophoric capabilities of 1,2,4-oxadiazoles, revealing their exceptional versatility in drug design.
Contemporary medicinal chemistry leverages 1,2,4-oxadiazoles for their balanced physicochemical properties and diverse biological activities. Over 40 years of research has yielded FDA-approved drugs incorporating this scaffold, including:
Notably, 1,2,4-oxadiazoles are the only oxadiazole isomers found in natural products. Phidianidines A and B, isolated in 2011 from the sea slug Phidiana militaris, demonstrate cytotoxic activity against mammalian cell lines (HeLa, CaCo-2) and agonism against PTP1B and CXCR4 receptors [2]. Quisqualic acid, isolated from Quisqualis indica seeds, exhibits potent activity at metabotropic glutamate receptors—validating the scaffold’s biological relevance in nature [2].
Table 1: Historical Development of 1,2,4-Oxadiazole-Based Therapeutics
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial chemical characterization |
1960s | Oxolamine approval | First therapeutic application (antitussive) |
1980s | Prenoxdiazine development | Expanded respiratory applications |
2011 | Isolation of Phidianidines A/B | Demonstration of natural occurrence and cytotoxicity |
2014 | Ataluren approval | Treatment for genetic disorders (Duchenne muscular dystrophy) |
The 1,2,4-oxadiazole scaffold serves as a strategic bioisostere for ester and amide functionalities, primarily addressing metabolic instability while preserving target engagement. This bioisosteric equivalence stems from:
Crystallographic evidence confirms that 1,2,4-oxadiazoles recapitulate key interactions of amide bonds in target binding pockets. As demonstrated in kinase inhibitors, the oxadiazole’s nitrogen atoms form hydrogen bonds with catalytic lysine residues (e.g., Lys68 in CSNK2A1), while its oxygen atom coordinates structural water molecules—mirroring the binding mode of parent amides [6]. This precise molecular mimicry enables retention of biological activity despite significant alteration of electronic properties.
Table 2: Comparative Properties of Amides and 1,2,4-Oxadiazole Bioisosteres
Property | Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Bond dissociation energy | 89–92 kcal/mol | 70–75 kcal/mol | Enhanced metabolic stability |
Dipole moment | 3.5–4.0 D | 2.8–3.2 D | Preserved target interactions |
logP (unsubstituted) | -0.7 | 0.2–0.5 | Moderate lipophilicity increase |
Hydrolytic stability | Low | High | Improved oral bioavailability |
Hydrogen-bond capacity | 2–3 partners | 2–3 partners | Maintained binding affinity |
The bioisosteric replacement strategy is particularly valuable when amide/ester hydrolysis produces inactive or toxic metabolites. For example, in antiviral pyrazolo[1,5-a]pyrimidines targeting CSNK2, replacement of a metabolically labile amide with 1,2,4-oxadiazole improved potency 4-fold while enhancing metabolic stability [6].
The 4-methylphenyl group at the 3-position of 1,2,4-oxadiazole represents a strategic pharmacophore optimization in "1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one" (CAS 110449-27-9). This substitution provides three critical advantages:
The methyl group’s steric contribution (van der Waals radius ≈2.0 Å) provides optimal hydrophobic surface contact without inducing conformational strain. Molecular modeling indicates the 4-methylphenyl moiety adopts a coplanar orientation with the oxadiazole ring, maximizing conjugation and electronic effects [1]. This configuration facilitates interactions with hydrophobic subpockets common in therapeutic targets, including:
Table 3: Impact of *Para-Substituents on 1,2,4-Oxadiazole Pharmacophores*
Substituent | logP | Metabolic Stability | Electrostatic Potential | Target Affinity |
---|---|---|---|---|
-H | 3.2 | Low | Neutral | Baseline |
-CH₃ | 3.8 | Moderate | Electron-donating | Enhanced |
-F | 3.5 | High | Electron-withdrawing | Variable |
-OCH₃ | 2.9 | Low | Strong donating | Reduced |
-CF₃ | 4.6 | High | Strong withdrawing | Moderate |
Compared to alternative substituents, the 4-methyl group demonstrates superior balance of properties for lead optimization:
This rational optimization exemplifies how subtle modifications to 1,2,4-oxadiazole derivatives significantly influence drug-like properties while maintaining the core scaffold’s bioisosteric advantages.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1